molecular formula C8H16ClN B1380929 2-Azaspiro[3.5]nonane hydrochloride CAS No. 1303968-07-1

2-Azaspiro[3.5]nonane hydrochloride

Cat. No. B1380929
CAS RN: 1303968-07-1
M. Wt: 161.67 g/mol
InChI Key: XNCHACXHZLHDOE-UHFFFAOYSA-N
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Description

2-Azaspiro[3.5]nonane hydrochloride is a salt analog of 2-Azaspiro[3.5]nonane . It may be useful in the preparation of chromenones as allosteric inhibitors of phosphoinositide 3-kinase .


Molecular Structure Analysis

The molecular formula of 2-Azaspiro[3.5]nonane hydrochloride is C8H16ClN . The InChI code is 1S/C8H15N.ClH/c1-2-4-8(5-3-1)6-9-7-8;/h9H,1-7H2;1H and the InChI key is XNCHACXHZLHDOE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2-Azaspiro[3.5]nonane hydrochloride is 161.67 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . It has a rotatable bond count of 0 . The exact mass is 161.0971272 g/mol and the monoisotopic mass is also 161.0971272 g/mol . The topological polar surface area is 12 Ų . It has a heavy atom count of 10 .

Scientific Research Applications

Drug Discovery and Development

2-Azaspiro[3.5]nonane hydrochloride: is a valuable synthetic target in drug discovery programs due to its complex bicyclic structure, which can contribute to the pharmacokinetic properties of potential therapeutic agents . Its rigid framework can enhance the binding affinity and specificity of drugs to their biological targets, making it a crucial component in the design of new medications .

DNA-Encoded Libraries

The compound’s unique structure allows for its incorporation into DNA-encoded libraries (DELs), which are collections of small molecules linked to DNA tags used for high-throughput screening in drug discovery . This application leverages the ability of 2-Azaspiro[3.5]nonane hydrochloride to diversify the chemical space of DELs, enabling the discovery of novel bioactive compounds .

Organic Synthesis

In organic synthesis, 2-Azaspiro[3.5]nonane hydrochloride serves as a building block for constructing spirocyclic compounds, which are prevalent in many natural products and pharmaceuticals . Its incorporation into complex molecules can be achieved through various synthetic routes, providing access to a wide range of structurally diverse compounds .

Medicinal Chemistry

Spirocyclic compounds like 2-Azaspiro[3.5]nonane hydrochloride are used in medicinal chemistry to create constrained analogs of natural amino acids, such as ornithine and GABA . These analogs can play significant roles in biological processes and are valuable for the design of peptidomimetic drugs .

Probing Biological Mechanisms

The structural features of 2-Azaspiro[3.5]nonane hydrochloride make it an invaluable tool for probing biological mechanisms. Its ability to mimic certain natural compounds allows researchers to study the function of enzymes and receptors in the body, contributing to our understanding of various diseases and potential treatments.

Chemical Synthesis of Heterocycles

2-Azaspiro[3.5]nonane hydrochloride: is instrumental in the chemical synthesis of heterocycles, which are core structures in many drugs and agrochemicals. The spirocyclic nature of the compound provides a versatile scaffold for the development of new heterocyclic compounds with potential therapeutic applications .

Safety and Hazards

The safety information for 2-Azaspiro[3.5]nonane hydrochloride includes the following hazard statements: H315-H319-H335 . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

properties

IUPAC Name

2-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-4-8(5-3-1)6-9-7-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCHACXHZLHDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1303968-07-1
Record name 2-Azaspiro[3.5]nonane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303968-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-azaspiro[3.5]nonane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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